molecular formula C16H16O5 B3029164 11-Methoxyyangonin CAS No. 56070-89-4

11-Methoxyyangonin

Cat. No.: B3029164
CAS No.: 56070-89-4
M. Wt: 288.29 g/mol
InChI Key: GBJRDULCMRSYSL-GQCTYLIASA-N
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Description

Mechanism of Action

Target of Action

11-Methoxyyangonin, also known as Trimethylhispidin or Hispidin, is a natural kavalactone The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

As a kavalactone, it may interact with various receptors and enzymes in the body, but the exact mechanisms remain to be elucidated .

Biochemical Pathways

Kavalactones, the class of compounds to which this compound belongs, are known to influence several biochemical pathways, but the specific pathways influenced by this compound require further investigation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Information on its bioavailability is also lacking. It is soluble in dmso , which suggests that it may have good bioavailability when administered in a suitable formulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methoxyyangonin involves the reaction of 4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one with appropriate reagents under controlled conditions. The detailed synthetic route typically includes steps such as esterification, cyclization, and methoxylation .

Industrial Production Methods: Industrial production of this compound is often carried out by extracting it from the leaves of Piper methysticum. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 11-Methoxyyangonin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted aromatic compounds .

Scientific Research Applications

11-Methoxyyangonin has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and bioavailability, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h4-10H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJRDULCMRSYSL-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=O)O2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=O)O2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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